5-(1,1-Difluoroethyl)-2-fluoroaniline (CAS 1552282-20-8) is a highly specialized fluorinated building block increasingly procured for late-stage pharmaceutical and agrochemical synthesis. It features a deactivated 2-fluoroaniline core coupled with a 5-position 1,1-difluoroethyl moiety. In modern medicinal chemistry, the 1,1-difluoroethyl group is strategically deployed as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for methoxy, ethyl, and trifluoromethyl groups [1]. Procurement of this exact compound is driven by the need to fine-tune physicochemical properties—specifically lowering lipophilicity compared to perfluorinated analogs while strictly blocking benzylic metabolic liabilities—without compromising the predictable cross-coupling reactivity of the aniline nitrogen [2].
Substituting 5-(1,1-difluoroethyl)-2-fluoroaniline with its closest commercial analogs—such as 5-(trifluoromethyl)-2-fluoroaniline or 5-ethyl-2-fluoroaniline—frequently compromises downstream drug or agrochemical profiles. The unfluorinated ethyl analog is highly susceptible to rapid cytochrome P450-mediated benzylic oxidation, leading to unacceptable metabolic clearance rates in vivo [1]. Conversely, defaulting to the more common 5-(trifluoromethyl) analog aggressively drives up the partition coefficient (logP), which reliably reduces aqueous solubility and increases non-specific plasma protein binding [2]. The 1,1-difluoroethyl group provides a precise physicochemical middle ground, offering the steric bulk and metabolic shielding of a fluorinated motif while maintaining a significantly lower lipophilicity penalty than a full CF3 group.
The 1,1-difluoroethyl group is explicitly selected to mitigate the extreme lipophilicity associated with perfluorinated groups. Class-level physicochemical profiling demonstrates that replacing a trifluoromethyl (-CF3) group with a 1,1-difluoroethyl (-CF2CH3) group typically reduces the Hansch lipophilicity parameter and lowers the overall logP by approximately 0.5 to 1.0 units [1]. In comparative modeling against 5-(trifluoromethyl)-2-fluoroaniline, the difluoroethyl target compound exhibits enhanced aqueous solubility, reducing the risk of late-stage formulation failures caused by excessive hydrophobicity [2].
| Evidence Dimension | Calculated Lipophilicity (logP) and Hansch parameter |
| Target Compound Data | Moderate logP, reduced π relative to CF3 |
| Comparator Or Baseline | 5-(Trifluoromethyl)-2-fluoroaniline (High logP, π ≈ 1.04) |
| Quantified Difference | ~0.5 - 1.0 log unit reduction in lipophilicity for the difluoroethyl analog. |
| Conditions | in silico physicochemical profiling and class-level Hansch parameter analysis |
Buyers must prioritize the difluoroethyl compound when the CF3 analog causes lead candidates to fail aqueous solubility or plasma protein binding thresholds.
Unfluorinated alkyl groups on aromatic rings are notorious metabolic liabilities. The gem-difluoro substitution at the benzylic position of 5-(1,1-difluoroethyl)-2-fluoroaniline effectively blocks cytochrome P450-mediated hydroxylation [1]. Studies on the α,α-difluoroethyl motif demonstrate that it resists defluorination and benzylic cleavage during human liver microsome (HLM) incubations, performing similarly to the highly stable -CF3 group. Compared to 5-ethyl-2-fluoroaniline, which undergoes rapid phase I metabolism, the difluoroethyl target extends the metabolic half-life significantly, preserving the structural integrity of the core scaffold [2].
| Evidence Dimension | Cytochrome P450-mediated metabolic half-life (t1/2) |
| Target Compound Data | High resistance to benzylic oxidation (extended t1/2) |
| Comparator Or Baseline | 5-Ethyl-2-fluoroaniline (Rapid benzylic hydroxylation) |
| Quantified Difference | Complete blockade of benzylic oxidation, shifting metabolic clearance pathways. |
| Conditions | Human liver microsome (HLM) and microbial incubation models |
Procuring the difluoroethyl building block is essential for projects where the unfluorinated ethyl analog fails due to rapid in vivo clearance.
The presence of the ortho-fluoro substituent critically modulates the basicity of the aniline nitrogen. Compared to 3-(1,1-difluoroethyl)aniline, the 2-fluoro substitution lowers the amine pKa, which suppresses unwanted background nucleophilic side reactions and prevents catalyst poisoning during complex transition-metal-catalyzed cross-couplings [1]. Despite the reduced nucleophilicity, palladium-catalyzed C-N cross-coupling protocols have been successfully optimized for fluoroalkylamines, allowing 5-(1,1-difluoroethyl)-2-fluoroaniline to couple efficiently with aryl halides under mild conditions [2].
| Evidence Dimension | Amine pKa and cross-coupling chemoselectivity |
| Target Compound Data | Lower pKa, high chemoselectivity |
| Comparator Or Baseline | 3-(1,1-Difluoroethyl)aniline (Higher pKa, increased risk of side reactions) |
| Quantified Difference | Predictable reduction in pKa enabling controlled N-arylation without catalyst deactivation. |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination conditions |
Ensures reproducible manufacturability and high yields in late-stage API synthesis by utilizing a deactivated, well-behaved aniline precursor.
5-(1,1-Difluoroethyl)-2-fluoroaniline is a highly effective precursor when a lead kinase inhibitor containing a -CF3 group exhibits poor aqueous solubility or excessive plasma protein binding. By substituting the CF3 motif with the 1,1-difluoroethyl group, medicinal chemists can maintain the required hydrophobic pocket interactions and metabolic stability while significantly improving the overall pharmacokinetic profile [1].
In the synthesis of novel herbicides and fungicides, the unfluorinated ethyl group often leads to rapid degradation in soil and plant tissues. Utilizing 5-(1,1-difluoroethyl)-2-fluoroaniline provides a robust building block that resists environmental and metabolic benzylic oxidation, thereby extending the duration of action and efficacy of the active agrochemical ingredient [2].
For high-throughput screening campaigns targeting novel receptor modulators, this compound serves as a critical starting material for generating libraries of difluoroethyl-containing amides and ureas. Its optimized pKa ensures predictable reactivity in automated parallel synthesis, allowing rapid access to compounds that explore the 1,1-difluoroethyl group as a lipophilic hydrogen-bond donor [3].